2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of tetrahydrobenzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorobenzamido group and the tetrahydrobenzo[b]thiophene core structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . This compound, as a STING agonist, binds to the CDN-binding domain of the STING protein . The binding involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .
Preparation Methods
The synthesis of 2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core:
Introduction of the Chlorobenzamido Group: This step involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The final step involves the conversion of the ester group to the carboxamide group using reagents such as ammonia or an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
2-(2-Chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: This compound has a similar structure but with different substituents, leading to variations in biological activity.
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thiophene core structure and have been studied for their anticancer properties.
2-Butylthiophene and 2-Octylthiophene: These derivatives are used in the synthesis of anticancer and anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANATQPLQILTFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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